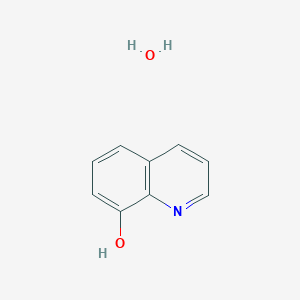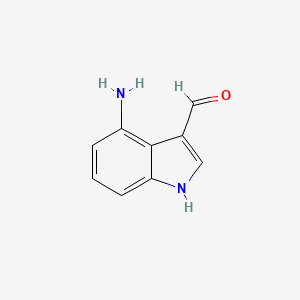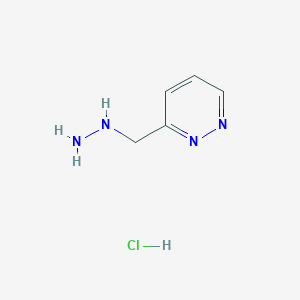
Quinolin-8-ol hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-ol hydrate, also known as 8-hydroxyquinoline hydrate, is an organic compound derived from the heterocycle quinoline. It is a colorless solid that acts as a chelating agent, forming complexes with metal ions. This compound is widely used in various fields due to its antiseptic, disinfectant, and pesticide properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinolin-8-ol can be synthesized through several methods. One common method involves the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The reaction produces quinoline, which is then hydroxylated to form quinolin-8-ol .
Industrial Production Methods
Industrial production of quinolin-8-ol typically involves the same Skraup synthesis method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The hydroxylation step is carefully controlled to prevent over-oxidation and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-8-one.
Reduction: Reduction of quinolin-8-ol can yield 8-aminoquinoline.
Substitution: Halogenation, nitration, and sulfonation reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinolin-8-one
Reduction: 8-aminoquinoline
Substitution: Halogenated quinolines, nitroquinolines, and sulfonated quinolines.
Scientific Research Applications
Quinolin-8-ol hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for the quantitative determination of metal ions.
Biology: It exhibits antimicrobial properties and is used in the study of bacterial and fungal infections.
Medicine: Quinolin-8-ol derivatives are explored for their potential anticancer, antiviral, and antibacterial activities.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and as a corrosion inhibitor
Mechanism of Action
Quinolin-8-ol exerts its effects primarily through chelation of metal ions. By binding to metal ions, it disrupts essential metal-dependent processes in microorganisms, leading to their death. In medicinal applications, it can inhibit enzymes and interfere with cellular processes, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 8-hydroxyquinoline sulfate
- 5-nitro-8-hydroxyquinoline
- 8-mercaptoquinoline
Uniqueness
Quinolin-8-ol hydrate is unique due to its strong chelating ability and broad-spectrum antimicrobial activity. Compared to its analogs, it has a higher affinity for metal ions and exhibits a wider range of biological activities .
Properties
CAS No. |
195244-65-6 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
quinolin-8-ol;hydrate |
InChI |
InChI=1S/C9H7NO.H2O/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;1H2 |
InChI Key |
YMSUVRRJENNWNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Oxazolo[5,4-e]indazole](/img/structure/B11919290.png)
![3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11919292.png)
![6-[(Z)-(hydroxyimino)methyl]-4-methylpyrimidin-2(1H)-one](/img/structure/B11919298.png)


![4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde](/img/structure/B11919312.png)







![2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11919365.png)
